N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide is a thiophene-based compound featuring a cyclopenta[b]thiophene scaffold substituted with a cyano group at position 3 and a 2-methoxybenzamide moiety at position 2. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its electronic properties and biological interactions. The compound is part of a broader class of molecules designed for anticancer applications, particularly targeting tyrosine kinase receptors involved in cellular proliferation .
The cyclopenta[b]thiophene core provides rigidity and planar geometry, enhancing interactions with hydrophobic binding pockets in enzymes or receptors.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-13-7-3-2-5-11(13)15(19)18-16-12(9-17)10-6-4-8-14(10)21-16/h2-3,5,7H,4,6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKUQHMCRZBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326224 | |
| Record name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296796-61-7 | |
| Record name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function. This results in the disruption of peptidoglycan synthesis, leading to the weakening of the bacterial cell wall.
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique cyclopenta[b]thiophene core substituted with a cyano group and a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 252.31 g/mol. The presence of the thiophene ring contributes to its biological activity, often associated with various pharmacological effects.
1. Antiproliferative Activity:
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization pathways .
2. Induction of Apoptosis:
The compound may activate caspases involved in the apoptotic pathway, leading to programmed cell death in malignant cells. This was evidenced by increased caspase activity in treated cell lines .
3. Inhibition of Tumor Growth:
In vivo studies have demonstrated that related compounds can significantly reduce tumor growth in murine models, suggesting their potential as effective anticancer agents .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities associated with this compound and structurally related analogs.
| Activity | Cell Lines Tested | GI50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 (lung cancer) | 0.69 | Cell cycle arrest and apoptosis |
| Antiproliferative | OVACAR-4 | 2.01 | Tubulin polymerization inhibition |
| Antiproliferative | CAKI-1 (kidney cancer) | 0.69 | Induction of caspase activity |
| Antitumor efficacy | CT26 murine model | N/A | Reduction in tumor growth |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
-
Case Study 1: Lung Cancer Treatment
- A study involving a cyclopenta[b]thiophene derivative showed promising results in inhibiting the growth of A549 lung cancer cells with a GI50 value significantly lower than conventional treatments.
- Case Study 2: Ovarian Cancer
- Case Study 3: Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives, focusing on substituent variations and their impact on physicochemical properties and bioactivity.
Key Findings :
However, its anticancer potency remains unquantified in available studies. Electron-Donating Groups (EDGs): The 3,4,5-trimethoxy derivative () shows increased solubility due to polar methoxy groups, with predicted ATP-binding site interactions similar to gefitinib . Sulfonamide/Sulfamoyl Groups: The diethylsulfamoyl substituent in enhances binding to bacterial MurF protein, suggesting utility in antimicrobial applications .
Anticancer Activity :
- Derivatives like Compound 24 (), featuring a pyrimidine-sulfamoyl group, demonstrate potent antiproliferative effects against MCF7 cells (IC₅₀: 30.8 nM) via tyrosine kinase inhibition . The 2-methoxybenzamide analog likely shares this mechanism but requires empirical validation.
Synthetic Accessibility :
- The target compound is synthesized via acetylation of the cyclopenta[b]thiophene core with 2-methoxybenzoyl chloride, a method analogous to and . Yield optimization (80–85%) is comparable to fluoro and chloro derivatives .
Physicochemical Properties :
- The 2-methoxybenzamide derivative has a predicted density of ~1.34 g/cm³ and boiling point of ~490°C, similar to trimethoxy analogs . The methoxy group slightly increases hydrophilicity (logP: ~2.5) compared to fluoro (logP: ~3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
